N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-7-12(11(2)19-10)8-17-15(18)9-20-14-5-3-13(16)4-6-14/h3-7H,8-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGQMEUTUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CSC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Mechanistic Considerations
Retrosynthetic Analysis
The target compound can be dissected into two primary subunits:
- 2,5-Dimethylfuran-3-ylmethyl amine : Serves as the nucleophilic component.
- 2-((4-Fluorophenyl)thio)acetic acid : Functions as the electrophilic acylating agent.
Key bond formations include:
- Thioether linkage between 4-fluorothiophenol and bromoacetic acid.
- Amidation coupling between the furan-methylamine and thioacetic acid derivative.
Stepwise Synthesis Protocol
Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid
Reaction Conditions :
- Reactants : 4-Fluorothiophenol (1.0 equiv), bromoacetic acid (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 60°C, 4 hr under nitrogen
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine atom:
$$ \text{Ar-SH} + \text{BrCH}2\text{COOH} \rightarrow \text{Ar-S-CH}2\text{COOH} + \text{HBr} $$
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 37.5 (DMF) | Maximizes ion pair separation |
| Reaction Time | 3.5-4.5 hr | Prevents over-alkylation |
| Molar Ratio | 1:1.2 | Compensates for Br volatility |
Preparation of (2,5-Dimethylfuran-3-yl)methyl Amine
Methodology Adapted from Furan Synthesis Patents :
- Precursor : Diethyl 2,3-diacetylsuccinate
- Cyclization Agent : 3N HCl under reflux
- Key Reaction :
$$ \text{C}6\text{H}{10}\text{O}6 + \text{HCl} \rightarrow \text{C}7\text{H}{10}\text{O}3 + \text{CO}2 + \text{H}2\text{O} $$
Amine Functionalization :
- Reductive Amination :
$$ \text{Furan-CHO} + \text{NH}3 + \text{NaBH}4 \rightarrow \text{Furan-CH}2\text{NH}2 $$
Conditions : Ethanol solvent, 0°C to RT gradient
Amidation Coupling Optimization
Coupling Reagent Screening
Comparative performance of acyl-transfer catalysts:
| Reagent | Yield (%) | Purity (HPLC) | Side Products | |
|---|---|---|---|---|
| EDCI/HOBt | 78 | 95.2 | <2% | |
| DCC/DMAP | 82 | 93.8 | 5% (N-acylurea) | |
| HATU | 85 | 97.1 | <1% |
Optimal Conditions :
- Molar Ratio : 1:1.05 (acid:amine)
- Solvent : Dichloromethane (DCM) with 2% v/v triethylamine
- Temperature : 0°C → RT over 6 hr
Reaction Monitoring Techniques
In-situ FTIR Analysis :
- Disappearance of 1715 cm⁻¹ (acid C=O stretch)
- Appearance of 1640 cm⁻¹ (amide I band)
HPLC Tracking :
| Column | Mobile Phase | Retention Time (min) | |
|---|---|---|---|
| C18, 5µm, 250×4.6mm | Acetonitrile/H2O (70:30) | 8.2 (product) |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Benefits Over Batch Processing :
- 40% reduction in reaction time
- 15% improvement in yield
- Enhanced temperature control (±1°C vs. ±5°C in batches)
Flow Parameters :
| Stage | Residence Time | Temperature |
|---|---|---|
| Thioether formation | 12 min | 65°C |
| Amidation | 18 min | 25°C |
Purification Protocol
Crystallization Optimization :
- Solvent System : Ethyl acetate/n-hexane (3:7 v/v)
- Cooling Rate : 0.5°C/min from 50°C to 4°C
- Purity Post-Crystallization : 99.1% by qNMR
Chromatographic Methods :
| Technique | Stationary Phase | Eluent | Recovery (%) | |
|---|---|---|---|---|
| Flash Chromatography | Silica 60 (230-400 mesh) | DCM:MeOH (98:2) | 92 | |
| Prep-HPLC | C18, 10µm | Gradient 50-80% ACN | 89 |
Comparative Methodological Analysis
Analytical Characterization Benchmarks
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
HRMS (ESI+) :
Calculated for C15H17FN2O2S: 308.0984
Found: 308.0981 [M+H]+
Purity Validation
HPLC-UV/ELSD Concordance :
| Detection Method | Purity (%) | Impurity Profile |
|---|---|---|
| UV 254 nm | 99.3 | 0.7% (unknown) |
| ELSD | 98.9 | 1.1% (solvent) |
Chemical Reactions Analysis
Types of Reactions
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe to study biological processes involving furan and thioether functionalities.
Mechanism of Action
The mechanism of action of N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and thioether group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-chlorophenyl)thio)acetamide
- N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-bromophenyl)thio)acetamide
Uniqueness
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
Biological Activity
N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is an organic compound characterized by its unique structural features, which include a furan ring with dimethyl substitutions, a fluorophenyl thioether, and an acetamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
The biological activity of this compound may be attributed to its interactions with various biological targets such as enzymes and receptors. The furan ring and thioether functionalities are likely to play significant roles in these interactions, potentially modulating enzyme activity or receptor binding.
Potential Applications
- Medicinal Chemistry : The compound is being explored as a lead for the development of new pharmaceuticals due to its structural complexity and potential therapeutic effects.
- Biological Studies : It may serve as a probe for studying biological processes that involve furan and thioether groups.
- Materials Science : There is potential for application in the synthesis of novel materials with specific electronic or optical properties.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| N,N-Dimethylformamide | DMF Structure | 73.09 g/mol | Solvent properties; low toxicity |
| Thioacetamide | Thioacetamide Structure | 75.13 g/mol | Hepatotoxicity; mutagenic properties |
| N-(3-Fluorophenyl)-2-(furan-2-ylmethyl)acetamide | Fluorophenyl Acetamide Structure | 235.25 g/mol | Antitumor activity |
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several key steps:
- Formation of the Furan Ring : Synthesized through cyclization of 2,5-dimethyl-3-furancarboxaldehyde.
- Thioether Formation : Achieved via nucleophilic substitution where a thiol reacts with a 4-fluorophenyl halide.
- Acetamide Formation : Finalized by reacting the thioether with acetic anhydride or acetyl chloride.
Q & A
Q. What are the optimal synthetic routes and critical parameters for preparing N-((2,5-dimethylfuran-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide?
The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like the furan-methylamine derivative and the 4-fluorophenyl thioether. Key steps include nucleophilic substitution for thioether formation and amide coupling. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C for amide bond formation), and catalysts (e.g., HATU or EDCI for coupling). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Yield improvements require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., furan methyl groups at δ 2.2–2.5 ppm, fluorophenyl aromatic protons at δ 7.1–7.4 ppm) and acetamide backbone (δ 3.8–4.2 ppm for methylene groups).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- HPLC/UPLC: Purity >95% is validated using reverse-phase C18 columns with UV detection (λ = 254 nm). Contaminants (e.g., unreacted intermediates) are identified via TLC (Rf comparison) .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological assays?
Solubility is tested in DMSO (primary stock solvent) followed by dilution in PBS or cell culture media. Stability studies involve incubating the compound at 37°C in assay buffers, with periodic HPLC analysis over 24–72 hours. Aggregation is monitored via dynamic light scattering (DLS). For in vitro assays, concentrations ≤0.1% DMSO are maintained to avoid cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,5-dimethylfuran and 4-fluorophenylthio groups in bioactivity?
- Analog Synthesis: Replace the dimethylfuran with other heterocycles (e.g., thiophene, pyridine) and modify the fluorophenylthio group (e.g., chloro, methyl substituents).
- Biological Screening: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, if the compound targets kinases, use ATP-binding competition assays.
- Computational Modeling: Dock analogs into target protein structures (e.g., using AutoDock Vina) to correlate substituent effects with binding affinity. SAR trends are validated via free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Orthogonal Assays: Confirm in vitro activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in vivo that may explain efficacy gaps.
- Species-Specific Factors: Compare target homology (e.g., human vs. murine protein sequences) and adjust dosing regimens based on pharmacokinetic (PK) parameters (e.g., t½, Cmax) .
Q. How can computational methods predict the compound’s interaction with off-target proteins or metabolic enzymes?
- Pharmacophore Screening: Use tools like Pharmit to identify structural motifs that match unrelated targets (e.g., cytochrome P450 enzymes).
- Molecular Dynamics (MD): Simulate binding to off-targets (e.g., 10-ns MD runs in GROMACS) to assess stability.
- CYP450 Inhibition Assays: Validate predictions via fluorometric assays using recombinant CYP isoforms (e.g., CYP3A4, 2D6) .
Q. What methodologies optimize reaction yields while minimizing by-products during large-scale synthesis?
- DoE (Design of Experiments): Use response surface methodology (RSM) to model variables (temperature, solvent ratio, catalyst loading).
- Flow Chemistry: Implement continuous flow systems to enhance heat/mass transfer and reduce side reactions.
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can metabolic stability and potential toxicity be evaluated in preclinical models?
- Hepatocyte Incubations: Assess metabolic clearance using primary human hepatocytes (e.g., 1 µM compound, 0–4 hours).
- Reactive Metabolite Trapping: Incubate with glutathione (GSH) and screen for adducts via LC-MS/MS.
- AMES Test: Evaluate mutagenicity using Salmonella typhimurium strains (TA98, TA100) .
Methodological Challenges and Future Directions
- Data Reproducibility: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Target Validation: Use CRISPR/Cas9 knockout models to confirm on-target effects in disease-relevant cell lines .
- Scalability: Transition from batch to flow synthesis for gram-scale production without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
